1-(2-Amino-4-fluoro-5-methoxyphenyl)ethanone
CAS No.: 949159-97-1
Cat. No.: VC7854640
Molecular Formula: C9H10FNO2
Molecular Weight: 183.18
* For research use only. Not for human or veterinary use.

CAS No. | 949159-97-1 |
---|---|
Molecular Formula | C9H10FNO2 |
Molecular Weight | 183.18 |
IUPAC Name | 1-(2-amino-4-fluoro-5-methoxyphenyl)ethanone |
Standard InChI | InChI=1S/C9H10FNO2/c1-5(12)6-3-9(13-2)7(10)4-8(6)11/h3-4H,11H2,1-2H3 |
Standard InChI Key | YCMWQYFEHIFMAM-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC(=C(C=C1N)F)OC |
Canonical SMILES | CC(=O)C1=CC(=C(C=C1N)F)OC |
Chemical Identity and Structural Features
Molecular Characteristics
1-(2-Amino-4-fluoro-5-methoxyphenyl)ethanone, also termed 2-amino-4-fluoro-5-methoxyacetophenone, has the molecular formula and a molecular weight of 183.18 g/mol. Its IUPAC name derives from the acetophenone backbone, where the phenyl ring is substituted at the 2-, 4-, and 5-positions with amino (), fluoro (), and methoxy () groups, respectively. These substituents confer distinct electronic effects: the amino group acts as an electron donor, the fluoro atom as a moderate electron-withdrawing group, and the methoxy group as a resonance donor.
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS No. | 949159-97-1 |
Molecular Formula | |
Molecular Weight | 183.18 g/mol |
IUPAC Name | 1-(2-Amino-4-fluoro-5-methoxyphenyl)ethanone |
Synthesis and Reactivity
Synthetic Pathways
Exposure Route | First Aid Measure |
---|---|
Ocular | 15-minute water irrigation |
Dermal | Soap and water wash; medical consultation |
Inhalation | Fresh air and respiratory support |
Ingestion | Mouth rinse; no vomiting |
Future Research Directions
Mechanistic Elucidation
Ongoing studies aim to clarify the compound’s mode of action in biological systems. Techniques like X-ray crystallography and molecular docking could map interaction sites with target proteins, while in vitro assays may quantify inhibition constants () for enzymatic targets.
Drug Development Prospects
The structural motif of 1-(2-Amino-4-fluoro-5-methoxyphenyl)ethanone aligns with pharmacophores found in antiviral and anticancer agents. Modifying its scaffold to improve bioavailability or reduce off-target effects represents a critical area for future investigation.
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